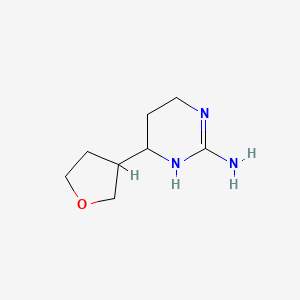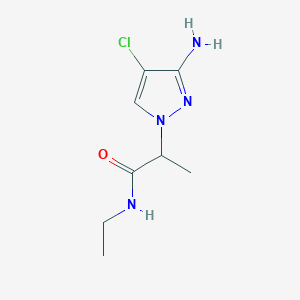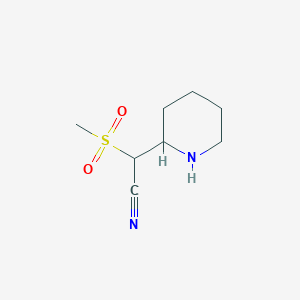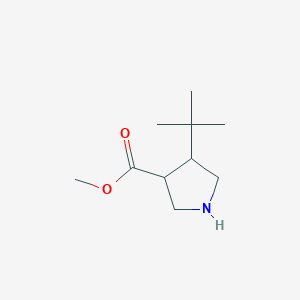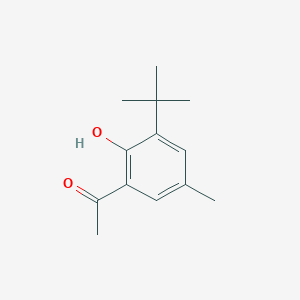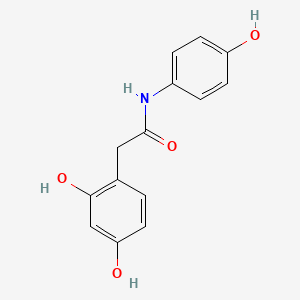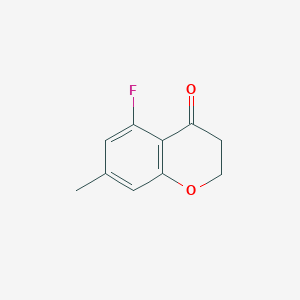
5-Fluoro-7-methyl-3,4-dihydro-2h-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
5-Fluoro-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Flavanones: These compounds share a similar benzopyran skeleton but differ in their substitution patterns.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Benzodiazepines: Although structurally different, they share some pharmacological properties with benzopyrans.
Uniqueness
5-Fluoro-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets.
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-fluoro-7-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO2/c1-6-4-7(11)10-8(12)2-3-13-9(10)5-6/h4-5H,2-3H2,1H3 |
InChI Key |
PTLULIYZDZCBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)CCO2)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


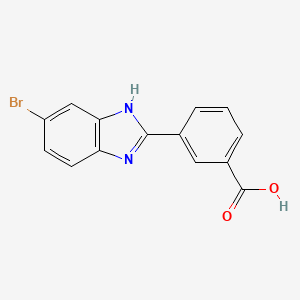
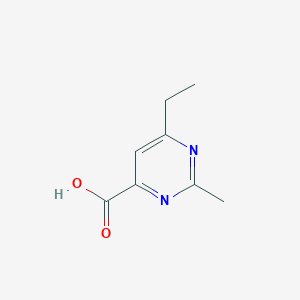
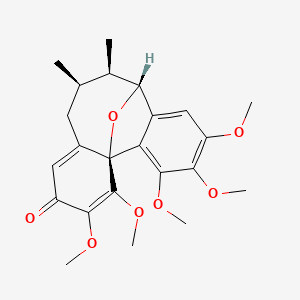
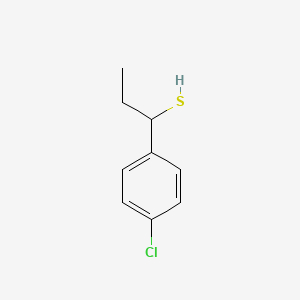
![5-{(Z)-[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B15238832.png)
![Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B15238838.png)
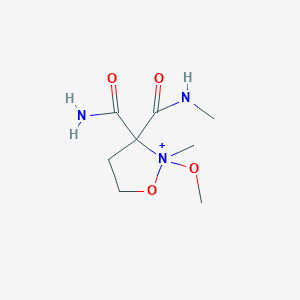
![1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15238857.png)
